1-Boc-3-Chloroacetylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-Chloroacetylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chloroacetyl group attached to the indole ring. This compound is often used in organic synthesis and medicinal chemistry research .
Preparation Methods
The synthesis of 1-Boc-3-Chloroacetylindole typically involves the following steps:
Starting Material: The synthesis begins with the indole nucleus.
Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Chloroacetylation: The protected indole is then subjected to chloroacetylation.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-Chloroacetylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole derivative.
Cycloaddition Reactions: Indole derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.
Common reagents used in these reactions include chloroacetyl chloride, di-tert-butyl dicarbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-Chloroacetylindole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.
Proteomics Research: It is utilized in the development of proteomics tools and techniques, aiding in the study of protein functions and interactions.
Mechanism of Action
The mechanism of action of 1-Boc-3-Chloroacetylindole is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the indole nitrogen, allowing for selective reactions at other positions on the indole ring. Upon deprotection, the free indole can interact with various biological targets, including enzymes and receptors, depending on the specific derivative synthesized .
Comparison with Similar Compounds
1-Boc-3-Chloroacetylindole can be compared with other indole derivatives such as:
1-Boc-3-Acetylindole: Similar in structure but lacks the chloro group, leading to different reactivity and applications.
1-Boc-3-Bromoacetylindole: Contains a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.
1-Boc-3-Iodoacetylindole:
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGLFESSRCCITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673962 |
Source
|
Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916818-18-3 |
Source
|
Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.